DPPE is a synthetic para-diphenylmethane derivative classified as an intracellular histamine antagonist. [ [, , ] ] It displays antiproliferative and antiestrogenic properties. [ [] ] Research has focused on its potential as a chemosensitizing agent in cancer treatment, showing promising results in enhancing the efficacy of existing chemotherapeutic drugs.
DPPE interacts with multiple cellular targets:* Antiestrogen Binding Site (AEBS): Binds with high affinity, potentially interfering with estrogen signaling pathways. [ [, , ] ]* Intracellular Histamine Receptor (HIC): Antagonizes histamine at this site, potentially influencing cellular signaling cascades. [ [] ]* Phospholipid Metabolism: Stimulates phosphatidylserine (PS) synthesis and increases PS exposure on the cell membrane, potentially enhancing cancer cell recognition by phagocytes. [ [] ] * Cytochrome P450 3A4 (CYP3A4): Inhibits histamine binding to this enzyme, potentially altering drug metabolism. [ [] ]
Cancer Treatment:* Chemosensitization: DPPE enhances the cytotoxic effects of various chemotherapeutic agents, including anthracyclines, taxanes, and cyclophosphamide, in drug-sensitive and drug-resistant cancer cells. [ [, , ] ] * Potential for Combination Therapy: Studies suggest that DPPE in combination with conventional chemotherapy may improve treatment outcomes in metastatic breast cancer, prostate cancer, and other refractory cancers. [ [, , , ] ]
Other Potential Applications:* Gastroprotective Agent: DPPE shows significant gastroprotective effects against stress and ethanol-induced ulcers in rats, possibly mediated by increased prostaglandin synthesis. [ [, ] ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6